molecular formula C9H8BrNO2 B13629105 6-bromo-2,3-dihydro-1H-indole-4-carboxylicacid

6-bromo-2,3-dihydro-1H-indole-4-carboxylicacid

Cat. No.: B13629105
M. Wt: 242.07 g/mol
InChI Key: AKFOKOGGUGHDKK-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-indole-4-carboxylic acid is a brominated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFOKOGGUGHDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=CC(=C21)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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